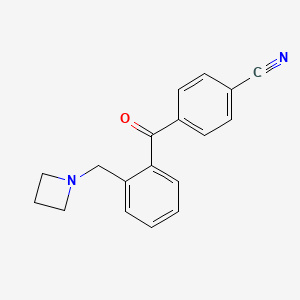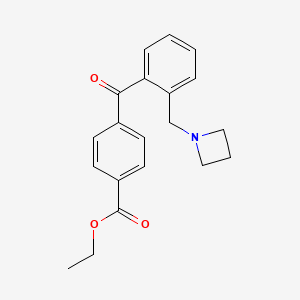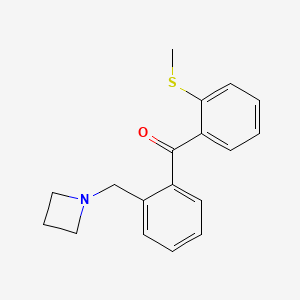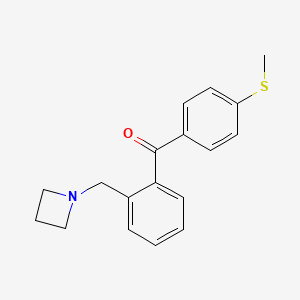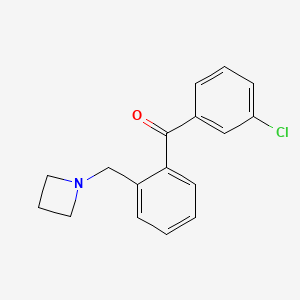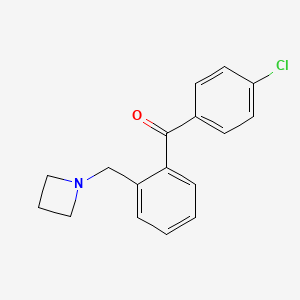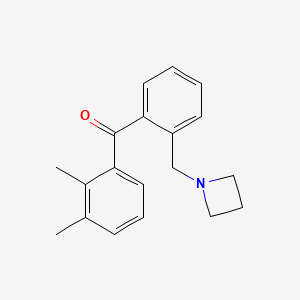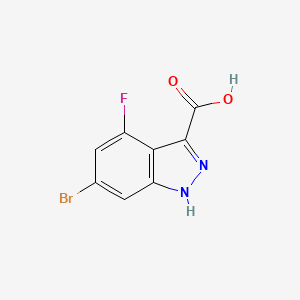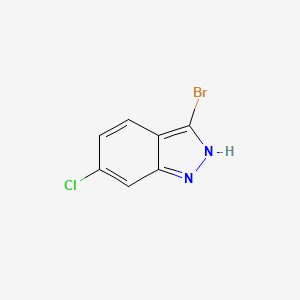
Sodium 3-Bromopropanesulfonate
Übersicht
Beschreibung
Sodium 3-Bromopropanesulfonate (3-BPS) is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and alcohol, and is primarily used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of various organic compounds. 3-BPS has been studied extensively in recent years due to its potential applications in a range of scientific fields.
Wissenschaftliche Forschungsanwendungen
Radioprotection
- Radioprotective Effect: Sodium 3-Bromopropanesulfonate has been studied for its potential in radioprotection. A study explored the synthesis of aminoalkyl thioesters, including sodium salts of sulfocysteine, for their radioprotective properties (Hansen & Sörbo, 1961).
Chemistry and Material Science
Synthesis in Material Science
High silicon content SAPO(4)-5 was synthesized using this compound as a surfactant. This synthesis is crucial in the field of material science, especially in creating materials with specific structural and chemical properties (Han et al., 2002).
Chemical Synthesis
In another application, this compound was used in the synthesis of a new therapeutic agent for stomatitis, pharyngitis, and ophthalmia (Shimada et al., 1994).
Environmental Applications
- Methyl Bromide Decomposition: A method using activated carbon to recover methyl bromide from air streams and sodium thiosulfate for degradation was studied. This process is significant in reducing emissions that contribute to environmental issues (Gan & Yates, 1998).
Safety and Hazards
Sodium 3-Bromopropanesulfonate is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Sodium 3-Bromopropanesulfonate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it can change the permeability of underground formations, drilling fluids, completion fluids, workover fluids, acidizing fluids, fracturing, and gravel filling . .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
It’s known that it can change the permeability of various substances , but the specific molecular and cellular effects need further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound may decompose at high temperatures . Therefore, temperature could be a crucial environmental factor affecting its stability and action.
Biochemische Analyse
Biochemical Properties
Sodium 3-Bromopropanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in sulfonation reactions. Sulfonation is a biochemical process where a sulfonate group is transferred to a molecule, often mediated by sulfotransferase enzymes. This compound can act as a sulfonate donor in these reactions, facilitating the transfer of the sulfonate group to target molecules. This interaction is crucial for the modification of biomolecules, affecting their function and activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways that are dependent on sulfonation. This modulation can lead to changes in gene expression, altering the production of proteins and other biomolecules within the cell. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit certain sulfotransferase enzymes, preventing the transfer of sulfonate groups to target molecules. This inhibition can lead to changes in the levels of sulfonated biomolecules, affecting various cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects. These effects can include cellular damage, disruption of metabolic processes, and alterations in gene expression. It is important to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for sulfonation reactions. The compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, it can affect the production of sulfonated metabolites, which play important roles in cellular signaling and regulation. Additionally, this compound can impact metabolic flux by altering the flow of metabolites through different pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within different cellular compartments. Understanding the transport and distribution of the compound is crucial for determining its effects on cellular function and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects. The subcellular localization of the compound is crucial for understanding its role in cellular processes and its overall impact on cell function .
Eigenschaften
IUPAC Name |
sodium;3-bromopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZDAVYFINUYOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])CBr.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635546 | |
| Record name | Sodium 3-bromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55788-44-8 | |
| Record name | Sodium 3-bromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopropanesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sodium 3-Bromopropanesulfonate in the synthesis of high silicon content SAPO-5?
A1: this compound acts as an anionic surfactant in the synthesis process. [] While the paper doesn't delve into the specific mechanism, it highlights that using this surfactant, alongside others, allows for the incorporation of significantly higher silicon content into the SAPO-5 framework. This is evidenced by the silicon content reaching up to 0.511 atoms per unit cell, corresponding to a SiO2 molar ratio of up to 3.0 in the reaction gels. [] The successful incorporation is confirmed through various characterization techniques like XRD, XRF, TG-DTA, FT-IR, and SEM. []
Q2: Are there any alternative surfactants to this compound for this synthesis, and how do they compare?
A2: Yes, the research investigates several other anionic surfactants for this purpose: sodium 1-butanesulfonate, sodium naphthalene-1-sulfonate, and sodium n-decyl sulfate. [] The paper doesn't directly compare their effectiveness or provide a ranking for silicon incorporation. Further research is needed to understand the specific advantages and limitations of each surfactant in this synthesis process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







